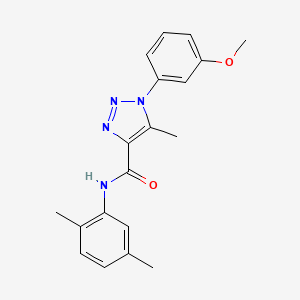![molecular formula C19H20N4O3S B4738218 N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4738218.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide is a chemical compound that is commonly used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body, including protein kinase C and the angiotensin II receptor. By inhibiting these enzymes and receptors, N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide can modulate various biological processes and pathways.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide has been found to have a variety of biochemical and physiological effects. Some of the effects of this compound include the inhibition of cell proliferation, the modulation of calcium signaling pathways, and the regulation of blood pressure and cardiovascular function. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide has been found to have neuroprotective effects in certain models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide in lab experiments is its ability to modulate various biological processes and pathways. This makes it a valuable tool for investigating the mechanisms of action of various drugs and biological molecules. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
Future Directions
There are many potential future directions for research involving N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide. One area of research that is currently being explored is the use of this compound as a potential treatment for various diseases, including cancer and neurodegenerative diseases. Additionally, there is ongoing research into the mechanisms of action of N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide, which could lead to the development of new drugs and therapies. Finally, there is also potential for the development of new synthetic methods for producing N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide, which could improve the purity and yield of the product.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide is commonly used in scientific research to investigate various biological processes. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various drugs and biological molecules. Some of the areas of research where N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide is commonly used include cancer research, cardiovascular research, and neuroscience.
properties
IUPAC Name |
3-(benzenesulfonamido)-N-(3-imidazol-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-19(21-10-5-12-23-13-11-20-15-23)16-6-4-7-17(14-16)22-27(25,26)18-8-2-1-3-9-18/h1-4,6-9,11,13-15,22H,5,10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEIWHYOJCEPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4738141.png)
![5-(4-chlorobenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4738154.png)
![N-{2-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4738161.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide](/img/structure/B4738170.png)
![N-(diphenylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4738194.png)

![7-(4-chlorobenzyl)-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4738203.png)
![methyl 4-{[3-(4-nitrophenoxy)phenoxy]methyl}benzoate](/img/structure/B4738208.png)
![{4-[5-(ethoxycarbonyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B4738211.png)


![8-(4-ethylbenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4738241.png)
